molecular formula C21H20N4O2 B11192272 Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11192272
M. Wt: 360.4 g/mol
InChI Key: RGJXUKYHJLZXRT-UHFFFAOYSA-N
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Description

Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS number: 361171-68-8) is a chemical compound with the following structure:

C15H15BrN4O2\text{C}_{15}\text{H}_{15}\text{BrN}_4\text{O}_2 C15​H15​BrN4​O2​

This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which exhibit interesting biological and pharmacological properties . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One efficient method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylate with an appropriate aryl halide (such as 3-bromophenyl bromide) in the presence of a base and an organic solvent. The esterification of the resulting intermediate with ethyl alcohol yields the desired ethyl ester .

Industrial Production::

Chemical Reactions Analysis

Reactivity:: Ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various reactions, including:

Common Reagents and Conditions::

    Base: A strong base (e.g., potassium carbonate) facilitates the reaction with aryl halides.

    Solvent: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its derivatives as potential drug candidates due to their unique structure and biological activities.

    Biological Studies: It may serve as a scaffold for designing bioactive molecules.

    Materials Science: Its properties could be harnessed for material development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. its interactions with molecular targets and signaling pathways are likely involved.

Comparison with Similar Compounds

While no direct analogs are identical to this compound, it shares structural features with other [1,2,4]triazolo[1,5-a]pyrimidines. These related compounds may exhibit distinct properties and applications.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 7-(3-methylphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H20N4O2/c1-3-27-20(26)17-18(15-9-5-4-6-10-15)24-21-22-13-23-25(21)19(17)16-11-7-8-14(2)12-16/h4-13,19H,3H2,1-2H3,(H,22,23,24)

InChI Key

RGJXUKYHJLZXRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC(=C3)C)C4=CC=CC=C4

Origin of Product

United States

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